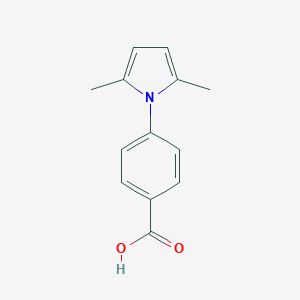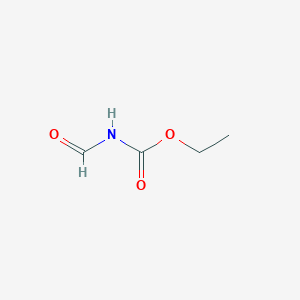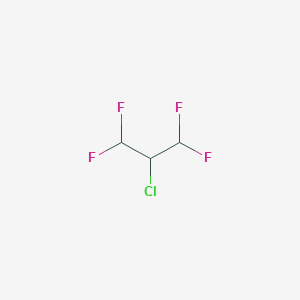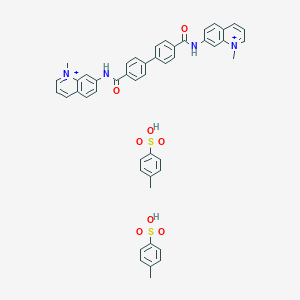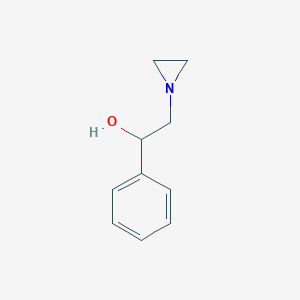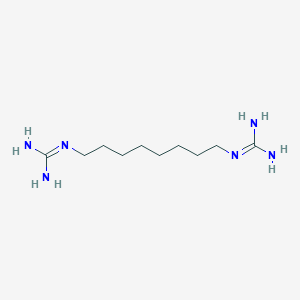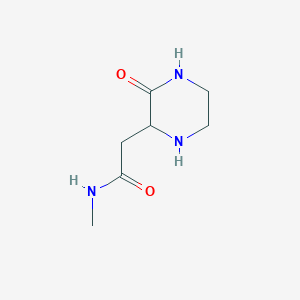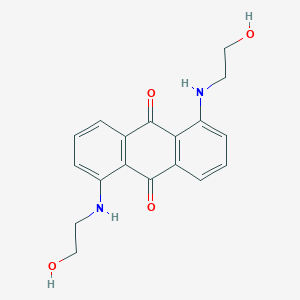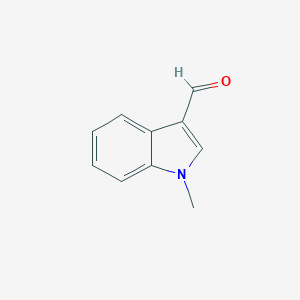
2-Pentadecyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecyl-1,3-dioxane is a synthetic compound that has gained attention in scientific research due to its unique properties. It belongs to the class of dioxanes and has a long hydrocarbon chain, making it hydrophobic. This characteristic makes it an ideal candidate for use in various applications, particularly in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of 2-Pentadecyl-1,3-dioxane is not fully understood. However, it is believed to interact with the hydrophobic regions of biological membranes, leading to changes in the membrane structure and function. It is also believed to interact with proteins and enzymes, affecting their activity.
Biochemical and physiological effects:
2-Pentadecyl-1,3-dioxane has been shown to have various biochemical and physiological effects. It has been shown to increase the stability of biological membranes, leading to increased resistance to oxidative stress. It has also been shown to affect the activity of various enzymes, including phospholipases and proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Pentadecyl-1,3-dioxane in lab experiments include its unique properties, such as its hydrophobic nature, which make it an ideal candidate for use in various applications. However, its limitations include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are many potential future directions for research involving 2-Pentadecyl-1,3-dioxane. One potential direction is the development of new applications for the compound in the field of biochemistry. Another potential direction is the study of its potential therapeutic effects in various diseases, such as cancer and neurodegenerative disorders.
In conclusion, 2-Pentadecyl-1,3-dioxane is a synthetic compound that has gained attention in scientific research due to its unique properties. It has been extensively used in various applications, particularly in the field of biochemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
The synthesis of 2-Pentadecyl-1,3-dioxane involves the reaction of 1,3-dioxolane with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Aplicaciones Científicas De Investigación
2-Pentadecyl-1,3-dioxane has been extensively used in scientific research due to its unique properties. It is used as a surfactant in various applications, such as in the preparation of liposomes and micelles. It has also been used as a membrane stabilizer in biological systems.
Propiedades
Número CAS |
17352-27-1 |
|---|---|
Nombre del producto |
2-Pentadecyl-1,3-dioxane |
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |
Clave InChI |
ZJXOXAQGUHVPCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OCCCO1 |
SMILES canónico |
CCCCCCCCCCCCCCCC1OCCCO1 |
Sinónimos |
2-Pentadecyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




